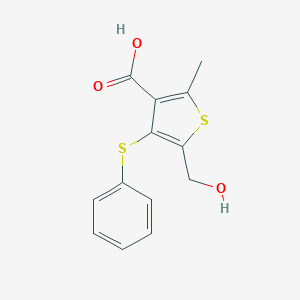

![molecular formula C9H8N4S B510445 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 296263-69-9](/img/structure/B510445.png)

8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

説明

“8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a compound with the molecular formula C9H8N4S . It belongs to the class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines .

Molecular Structure Analysis

The molecular structure of “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is characterized by a thieno[3,2-e] ring fused with a [1,2,4]triazolo[4,3-c]pyrimidine ring . The compound is isoelectronic with purines, making it a potential surrogate of the purine ring .Chemical Reactions Analysis

While specific chemical reactions involving “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” are not detailed in the retrieved sources, pyrimidine derivatives have been known to undergo various reactions . For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions .Physical And Chemical Properties Analysis

The average mass of “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is 204.252 Da, and its monoisotopic mass is 204.046967 Da . Other physical and chemical properties are not detailed in the retrieved sources.科学的研究の応用

Antimicrobial Activity

Compounds containing the thienotriazolopyrimidine moiety have been studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities, including effectiveness against various microorganisms . This makes them valuable in the development of new antimicrobial agents that could be used to treat bacterial infections.

Anticancer Properties

Research has indicated that certain derivatives of thienotriazolopyrimidine demonstrate significant anticancer activities. They have been found to inhibit the growth and colony formation of cancer cells in a dose-dependent manner . This suggests potential applications in cancer therapy, particularly in the design of targeted drug treatments.

Antiviral Potency Against COVID-19

Molecular docking studies of novel pyrimidine derivatives, including thienotriazolopyrimidine compounds, have shown promising antiviral activity against SARS-CoV-2 . These compounds could serve as protease inhibitors, preventing the virus from replicating and offering a new avenue for COVID-19 treatment.

Antitumor Mechanisms

Thienotriazolopyrimidine derivatives have been suggested to possess antitumor mechanisms. For instance, specific compounds have been shown to inhibit the growth of tumor cells . This opens up possibilities for these compounds to be used in the development of new antitumor drugs.

Inhibitory Activity Against Kinases

Some thienotriazolopyrimidine compounds have demonstrated significant inhibitory activity against kinases, which are enzymes that play a crucial role in the signaling pathways of cells . This property is particularly important in the context of diseases like cancer, where abnormal kinase activity is often observed.

Environmental Applications

The synthesis process of thienotriazolopyrimidines has been noted for its environmental benignness . This aspect is crucial in the context of green chemistry, where the focus is on reducing the environmental impact of chemical processes.

Treatment of Neurodegenerative Diseases

Thienotriazolopyrimidines have been associated with acetylcholinesterase inhibition, which is relevant in the treatment of Alzheimer’s disease . This application is particularly promising given the increasing prevalence of neurodegenerative diseases.

Development of New Therapeutics

The structural diversity and the ability to undergo various chemical transformations make thienotriazolopyrimidines suitable candidates for the development of a wide range of therapeutics . Their versatility in synthesis could lead to the discovery of new drugs for various diseases.

将来の方向性

The future directions for research on “8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their potential applications in drug design . Their structural similarities with purines make them promising candidates for the development of new therapeutic agents .

特性

IUPAC Name |

11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c1-5-6(2)14-9-7(5)8-12-11-4-13(8)3-10-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSCODSBFVPMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C3=NN=CN3C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)

![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)

![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)

![Ethyl 7-oxo-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B510425.png)

![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)

![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)

![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)

![ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)